1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-
CAS No.:
Cat. No.: VC16934861
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 4-amino-2,3-dimethyl-6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H11N3O2/c1-4-5(2)12-9-7(4)8(11)6(3-14)10(15)13-9/h3H,1-2H3,(H4,11,12,13,15) |
| Standard InChI Key | CKBGJURGGKJTHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC2=C1C(=C(C(=O)N2)C=O)N)C |
Introduction
Molecular Structure and Chemical Identity
Structural Characterization
The compound features a 1H-pyrrolo[2,3-b]pyridine core, a bicyclic system combining pyrrole and pyridine rings. Key substituents include:
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A carboxaldehyde group at position 5.
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4-amino, 6,7-dihydro, 2,3-dimethyl, and 6-oxo moieties, which confer distinct electronic and steric properties.
The SMILES notation (O=Cc1c(=O)[nH]c2c(c1N)c(C)c([nH]2)C) clarifies the connectivity of functional groups . Computational modeling suggests that the 6-oxo group and dimethyl substituents induce planarity in the bicyclic system, enhancing π-π stacking potential .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1092457-06-1 | |
| Molecular Formula | C₁₀H₁₁N₃O₂ | |
| Molecular Weight | 205.2132 g/mol | |
| MDL Number | MFCD22369988 |
Synthesis and Manufacturing
Purification and Analysis
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment . Nuclear magnetic resonance (NMR) spectra predict the following key signals:
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¹H NMR: δ 9.80 ppm (aldehyde proton), δ 6.90–7.20 ppm (aromatic protons), δ 2.50 ppm (dimethyl groups) .
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¹³C NMR: δ 192 ppm (carbonyl carbon), δ 160–170 ppm (pyridine carbons) .
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under inert atmospheres but is prone to hydrolysis in aqueous media due to the electrophilic aldehyde group . Storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) is advised to prevent degradation.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Partition Coeff.) | 1.2 ± 0.3 | XLogP3 |
| Water Solubility | 2.1 mg/mL | ALOGPS |
| pKa | 3.05 (carboxaldehyde) | Predicted |
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N–H stretch) .
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Mass Spectrometry: Base peak at m/z 205.1 ([M+H]⁺), with fragmentation ions at m/z 177.0 (loss of CO) .
Biological and Pharmacological Relevance
Mechanistic Insights
Although direct bioactivity data for this compound are scarce, structurally related 1H-pyrrolo[2,3-b]pyridines demonstrate:
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FGFR (Fibroblast Growth Factor Receptor) inhibition (IC₅₀ = 7–25 nM for FGFR1–3) .
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Antiproliferative effects in breast cancer (4T1) cells via apoptosis induction .
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Suppression of tumor cell migration and invasion at submicromolar concentrations .
The 4-amino and 6-oxo groups may enhance hydrogen bonding with kinase ATP-binding pockets, suggesting similar therapeutic potential .
Structure-Activity Relationships (SAR)
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Aldehyde Group: Critical for covalent binding to cysteine residues in target proteins .
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Dimethyl Substituents: Improve metabolic stability by sterically shielding reactive sites .
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6-Oxo Moiety: Enhances solubility and modulates electron density in the pyridine ring .
Challenges and Future Directions
Synthetic Optimization
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Green Chemistry Approaches: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
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Flow Chemistry: Improve yield and scalability of key cyclization steps .
Biological Profiling
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